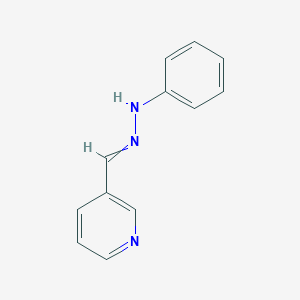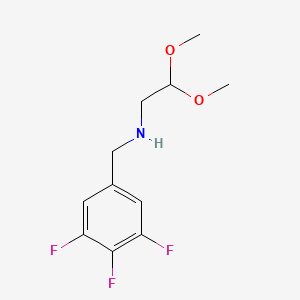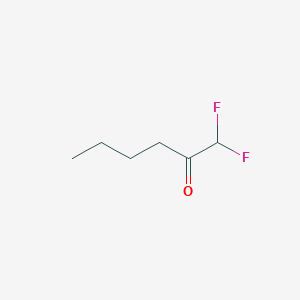![molecular formula C19H42O4Si2 B8629968 (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B8629968.png)
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol is a complex organic compound characterized by the presence of tert-butyldimethylsilyloxy groups. This compound is notable for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butyldimethylsilyl groups into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of silyl ethers .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol exerts its effects involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis, allowing for selective functionalization of other parts of the molecule. The tert-butyldimethylsilyl groups are stable under a wide range of conditions, making them ideal for use in multi-step synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and acts as both an aldol donor and acceptor.
tert-Butyldimethylsilanol: Employed as a silylating agent for the protection of hydroxyl groups.
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Utilized in the synthesis of enol silyl ethers.
Uniqueness
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol is unique due to its dual silyl protection, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in complex synthetic pathways where multiple functional groups need to be protected simultaneously .
Propiedades
Fórmula molecular |
C19H42O4Si2 |
|---|---|
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H42O4Si2/c1-17(2,3)24(7,8)22-15-11-16(13-19(21,12-15)14-20)23-25(9,10)18(4,5)6/h15-16,20-21H,11-14H2,1-10H3 |
Clave InChI |
LRPOUPMVTBAWSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1)(CO)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B8629894.png)






![Benzene, 1-methyl-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B8629949.png)





